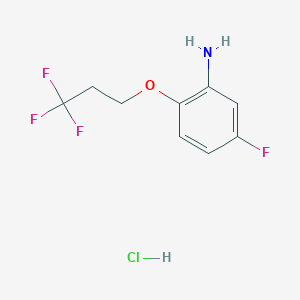

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride

Description

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride is a fluorinated aniline derivative with a trifluoropropoxy substituent at the ortho position relative to the amino group. The compound combines electron-withdrawing fluorine atoms and a trifluoropropoxy chain, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClF4NO |

|---|---|

Molecular Weight |

259.63 g/mol |

IUPAC Name |

5-fluoro-2-(3,3,3-trifluoropropoxy)aniline;hydrochloride |

InChI |

InChI=1S/C9H9F4NO.ClH/c10-6-1-2-8(7(14)5-6)15-4-3-9(11,12)13;/h1-2,5H,3-4,14H2;1H |

InChI Key |

GGVQSXUKDKVECU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OCCC(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Nitro Group Substitution

The initial step involves nucleophilic aromatic substitution (SNAr) at the ortho position relative to the nitro group. 5-Fluoro-2-nitroaniline is reacted with 3,3,3-trifluoropropanol under acidic conditions, typically using sulfuric acid or hydrochloric acid as a catalyst. The nitro group’s strong electron-withdrawing effect activates the aromatic ring, facilitating displacement of the fluorine atom by the trifluoropropoxy group.

Reaction Conditions

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance reactivity.

- Temperature: Reactions are conducted at 80–100°C to achieve completion within 6–12 hours.

- Yield: Reported yields range from 65% to 75%, depending on the purity of starting materials and solvent selection.

This step is highly sensitive to moisture, necessitating anhydrous conditions to prevent hydrolysis of the trifluoropropanol reagent.

Reduction to Amine

The intermediate 5-nitro-2-(3,3,3-trifluoropropoxy)aniline undergoes catalytic hydrogenation or chemical reduction to convert the nitro group to a primary amine. Hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst is the preferred method due to its efficiency and scalability.

Optimization Parameters

- Catalyst Loading: 5–10 wt% Pd/C relative to the substrate.

- Pressure: 30–50 psi H₂ at 25–40°C.

- Solvent: Ethanol or methanol, which stabilize the intermediate amine.

Alternative reducing agents, such as iron in hydrochloric acid, have been explored but result in lower yields (50–60%) and require longer reaction times.

Hydrochloride Salt Formation

The final step involves treating the free base, 5-fluoro-2-(3,3,3-trifluoropropoxy)aniline, with hydrochloric acid to form the hydrochloride salt. This is typically achieved by dissolving the amine in anhydrous ether or dichloromethane and adding concentrated HCl dropwise.

Critical Factors

- Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation.

- Crystallization: Slow evaporation or anti-solvent addition (e.g., hexane) promotes high-purity crystalline product formation.

Alternative Metallaphotoredox Amination Approach

Recent advances in photoredox catalysis have enabled novel pathways for synthesizing fluorinated anilines. A metallaphotoredox strategy, inspired by methodologies applied to analogous trifluoromethylated compounds, offers a potential alternative to traditional nitro reduction.

Reaction Mechanism

This method employs a nickel/photoredox dual catalytic system to couple 3,3,3-trifluoropropene with nitroarenes and tertiary alkylamines. The process involves:

- Photoredox Activation: An iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) generates radicals from tertiary amines under visible light.

- Nickel-Mediated Coupling: A nickel catalyst facilitates C–N bond formation between the trifluoropropene-derived intermediate and the nitroarene.

Key Advantages

- Avoids stoichiometric reducing agents.

- Enables modular incorporation of trifluoropropoxy groups via radical intermediates.

Optimization and Yields

Preliminary studies indicate moderate yields (40–50%) under optimized conditions:

- Catalyst System: 4 mol% Ir photocatalyst, 20 mol% Ni(NO₃)₂·6H₂O with bathophenanthroline ligand.

- Solvent: DMSO/DME (1:1 v/v) at 80°C.

- Additives: Hantzsch ester (2.0 equiv.) as a reductant and triflic acid (3.0 equiv.) as a proton source.

While promising, this method requires further refinement to match the efficiency of conventional routes.

Comparative Analysis of Synthesis Methods

The conventional method remains superior for large-scale production due to its reliability and cost-effectiveness. Conversely, the metallaphotoredox approach offers a tunable platform for synthesizing derivatives with complex substituents.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research indicates that 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride exhibits notable anticancer properties. Compounds with similar structures have been shown to inhibit the proliferation of various human cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance, studies have demonstrated its effectiveness against breast, lung, and liver cancers by disrupting critical cellular processes .

Antimicrobial Properties

The compound also displays significant antimicrobial activity. It has been reported to inhibit both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Its efficacy against human immunodeficiency virus (HIV) and hepatitis C virus (HCV) suggests its potential as an antiviral agent .

Mechanism of Action

Understanding the binding affinity and mechanism of action of this compound is crucial for optimizing its pharmacological profile. Interaction studies reveal how it targets specific biological receptors or enzymes, which can inform the design of more effective therapeutic agents .

Material Science Applications

This compound is being explored for its potential applications in material science due to its unique physical and chemical properties. The presence of fluorine atoms enhances its stability and resistance to degradation, making it suitable for use in high-performance materials .

Synthesis and Characterization

The synthesis of this compound typically involves several steps that may vary based on laboratory practices. Common methods include nucleophilic substitution reactions that facilitate the incorporation of the trifluoropropoxy group onto the aniline structure .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Efficacy Study : A study conducted by the National Cancer Institute assessed the compound's activity against a panel of cancer cell lines and reported significant growth inhibition rates .

- Antiviral Activity Research : Investigations into its antiviral properties demonstrated that it could interfere with viral replication processes in HIV and HCV models .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and trifluoropropoxy group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Hydrochloride

- Structural Difference : The trifluoropropoxy group (C₃H₄F₃O) in the target compound is replaced by a shorter trifluoroethoxy chain (C₂H₂F₃O).

- This difference is critical in agrochemical design, where chain length affects bioavailability and environmental persistence .

- Source : lists this compound (Ref: 3D-JFC42977) as a commercial building block, indicating its relevance in synthetic chemistry.

Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene)

- Functional Comparison : Flufenprox, an insecticide, shares the 3,3,3-trifluoropropoxy motif but incorporates it into a larger aromatic ether structure.

- Molecular Formula: C₂₄H₂₂ClF₃O₃ for flufenprox vs. C₉H₈F₄NOCl for the target compound, highlighting differences in complexity and functional groups .

3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

- Substituent Variation : Replaces the trifluoropropoxy group with a trichlorovinyl group.

- Electronic Effects : Chlorine’s electronegativity and larger atomic size compared to fluorine may reduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

- Applications : Chlorinated anilines are often precursors in dye and pesticide synthesis, suggesting divergent uses compared to fluorinated analogs .

Physicochemical and Functional Differences

| Compound | Molecular Formula | Key Substituents | Potential Applications |

|---|---|---|---|

| 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline HCl | C₉H₈F₄NOCl | -NH₂, -O-C₃H₄F₃, -F | Pharmaceuticals, agrochemicals |

| 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline HCl | C₈H₆F₄NOCl | -NH₂, -O-C₂H₂F₃, -F | Synthetic intermediates |

| Flufenprox | C₂₄H₂₂ClF₃O₃ | Aromatic ether, trifluoropropoxy | Insecticides |

| 3-(1,2,2-Trichlorovinyl)aniline HCl | C₈H₆Cl₃N·HCl | -NH₂, -CCl=CHCl | Dyes, chlorinated pesticides |

Key Observations :

- Fluorination : Fluorine atoms enhance metabolic stability and bioavailability compared to chlorine, making the target compound more resistant to enzymatic degradation .

- Solubility : The hydrochloride salt form of the target compound improves water solubility, a critical factor in formulation for biological applications .

Biological Activity

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₈F₄ClN

- Molecular Weight : 239.6 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may induce apoptosis in cancer cells.

- Receptor Modulation : It acts as a modulator for specific receptors, influencing signaling pathways that are critical for cell proliferation and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations. The IC₅₀ values vary depending on the cell line but generally fall within the range of 10–50 µM.

- Mechanistic Insights : Research indicates that the compound induces cell cycle arrest and apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

- Bacterial Inhibition : In vitro assays revealed that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL.

Case Studies

- Study on Acute Myeloid Leukemia (AML) :

- Antibacterial Efficacy :

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC₅₀/MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 25 | Induction of apoptosis |

| Anticancer | Leukemia Cells | 15 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 50 | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 100 | Disruption of membrane integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.